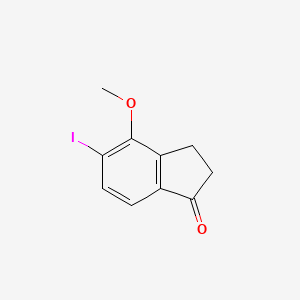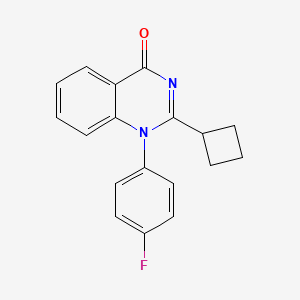
5-Iodo-4-methoxy-2,3-dihydroinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-4-methoxy-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of an iodine atom at the 5th position and a methoxy group at the 4th position on the indanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methoxy-2,3-dihydroinden-1-one typically involves the iodination of 4-methoxy-2,3-dihydroinden-1-one. The reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Iodo-4-methoxy-2,3-dihydroinden-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation might produce a carboxylic acid derivative.
科学的研究の応用
5-Iodo-4-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Iodo-4-methoxy-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The iodine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This can modulate biochemical pathways and result in specific biological effects.
類似化合物との比較
Similar Compounds
5-Methoxy-2,3-dihydroinden-1-one: Lacks the iodine atom, which can significantly alter its chemical properties and reactivity.
4-Iodo-2,3-dihydroinden-1-one: Similar structure but without the methoxy group, affecting its solubility and interaction with other molecules.
Uniqueness
The presence of both the iodine atom and methoxy group in 5-Iodo-4-methoxy-2,3-dihydroinden-1-one makes it unique compared to its analogs
特性
分子式 |
C10H9IO2 |
|---|---|
分子量 |
288.08 g/mol |
IUPAC名 |
5-iodo-4-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO2/c1-13-10-7-3-5-9(12)6(7)2-4-8(10)11/h2,4H,3,5H2,1H3 |
InChIキー |
XDHCKDMTHDDSPU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=C1CCC2=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)
![2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11840323.png)






